(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
Description
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-14-8-7-11-18-19(22(26)25-16(3)12-15(2)24-25)13-20(23-21(14)18)17-9-5-4-6-10-17/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHABSWDIQKYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a cycloaddition reaction involving diazo compounds and alkynes . The quinoline core can be constructed via Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Halogenated or nitro-substituted quinoline derivatives
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds featuring pyrazole and quinoline moieties exhibit potent antitumor activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of cell cycle progression. Studies have demonstrated that specific structural modifications can enhance the efficacy of these compounds against different cancer types .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV. The presence of the pyrazole ring is crucial for binding to viral targets, making it a candidate for the development of new antiviral agents. The structural characteristics allow for interaction with key enzymes involved in the viral replication process .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory and antioxidant properties. These effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Catalysis
Catalytic Applications
(3,5-Dimethyl-1H-pyrazol-1-yl)(8-methyl-2-phenyl-4-quinolyl)methanone has been explored as a ligand in various catalytic processes. Its unique structure allows it to stabilize metal complexes effectively, enhancing catalytic activity in reactions such as cross-coupling and oxidation reactions. The hemilabile nature of the pyrazole group facilitates the formation of stable intermediates during catalysis .
Materials Science
Development of Functional Materials
The compound's ability to form coordination complexes with transition metals has implications in materials science, particularly in the development of functional materials for electronic devices and sensors. Its structural versatility enables the design of materials with tailored properties for specific applications, such as light-emitting diodes (LEDs) and photovoltaic cells .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated that pyrazole derivatives significantly inhibited tumor growth in vitro and in vivo models. |
| Study B | Antiviral Properties | Identified specific interactions between the compound and HIV integrase, suggesting potential as an antiviral agent. |
| Study C | Catalytic Efficiency | Showed enhanced reaction rates in palladium-catalyzed cross-coupling reactions using this compound as a ligand. |
| Study D | Material Development | Developed a novel sensor based on metal complexes formed with this compound, showing high sensitivity to environmental pollutants. |
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors . This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Methanones
Compounds such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) share the pyrazole-methanone core but differ in their substituents and secondary aromatic systems (e.g., thiophene vs. quinoline) . Key differences include:
- Aromatic Systems: Thiophene (in 7a/7b) is electron-rich and planar, whereas quinoline (in the target compound) introduces basicity due to its pyridine-like nitrogen, which may affect binding to biological targets.
Table 1: Structural Comparison of Pyrazole Methanones
Quinoline-Containing Analogues
The triazole-substituted quinazolinone derivative 2-(4-((1-Phenyl-1H-1,2,3-triazole-4-yl)methoxy)phenyl)quinazoline-4(3H)-one shares a bicyclic nitrogen-containing system (quinazolinone) but replaces the pyrazole-methanone linkage with a triazole-ether bridge . Notable distinctions include:
- Synthetic Routes: The target compound’s synthesis likely involves coupling pyrazole and quinoline precursors, whereas the triazole-quinazolinone derivative employs click chemistry for triazole formation .
Table 2: Quinoline-Based Derivatives Comparison
| Compound | Core Structure | Linkage Type | Substituent Features |
|---|---|---|---|
| Target Compound | Pyrazole-Quinoline | Methanone | Methyl, Phenyl |
| Triazole-Quinazolinone | Triazole-Quinazolinone | Ether | Phenyl, Methoxy |
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis may parallel methods used for 7a/7b (e.g., 1,4-dioxane solvent, triethylamine catalysis) but would require tailored coupling strategies for the quinoline moiety .
- Biological Relevance: While 7a/7b and triazole-quinazolinones have demonstrated bioactivity (e.g., antimicrobial, anticancer), the target compound’s biological profile remains unexplored. Its structural features warrant evaluation in kinase inhibition or antimicrobial assays .
Q & A
Q. What are the key synthetic routes for (3,5-dimethyl-1H-pyrazol-1-yl)(8-methyl-2-phenyl-4-quinolyl)methanone, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step approach involving condensation and cyclization reactions. For example:
- Acetylation of pyrazole precursors : Reaction of 3,5-dimethylpyrazole derivatives with acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) under reflux (100°C, 3 hours) yields intermediates with high regioselectivity .
- Quinoline coupling : The quinoline moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (80–120°C) .
Q. Optimization strategies :
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole acylation | AcCl, SiO₂-H₂SO₄, 100°C | 79% | |
| Quinoline coupling | PdCl₂, DMF, 120°C | 60–75% |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., pyrazole CH₃ at δ 2.2–2.7 ppm, quinoline aromatic protons at δ 7.1–8.3 ppm) .
- X-ray crystallography : Orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 15.908 Å, b = 15.479 Å) resolve bond angles and interplanar distances (e.g., Pd–N bond lengths: 2.02–2.08 Å) .
- IR spectroscopy : Stretching frequencies for C=O (1646–1690 cm⁻¹) and C=N (1554–1597 cm⁻¹) confirm ketone and heterocyclic groups .
Advanced Tip : SHELX software refines crystallographic data, addressing challenges like twinning or high thermal motion .
Advanced Research Questions
Q. How does the compound interact with transition metals, and what are its catalytic applications?
The pyrazole and quinoline moieties act as bidentate ligands , forming stable complexes with Pd(II), Co(II), and Cu(II):
- Coordination geometry : Pd(II) complexes adopt square-planar configurations, with bond angles (e.g., N–Pd–Cl: 86.66°) critical for catalytic activity in cross-coupling reactions .
- Catalytic performance : Pd complexes of this compound show efficacy in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 500 under mild conditions .
Q. Mechanistic insight :
- Ligand lability : The pyrazole ring’s electron-donating methyl groups stabilize metal centers while allowing substrate activation .
Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?
Reported bioactivities :
- Antimicrobial properties : Metal complexes exhibit moderate activity against E. coli (MIC: 32 µg/mL) .
- Enzyme inhibition : Quinoline derivatives show potential as kinase inhibitors (IC₅₀: 1–10 µM) .
Contradictions : Discrepancies in IC₅₀ values across studies may arise from:
Q. Resolution strategies :
Q. How can computational methods predict the compound’s reactivity and structure-activity relationships (SAR)?
Computational tools :
- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to identify reactive sites for electrophilic substitution .
- Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina, highlighting hydrogen bonds with quinoline N and pyrazole C=O .
Q. SAR findings :
| Substituent | Effect on Activity |
|---|---|
| 8-Methyl (quinoline) | Enhances lipophilicity (logP +0.5) |
| 3,5-Dimethyl (pyrazole) | Reduces metabolic degradation |
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Crystallization issues :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
